molecular formula C20H27N3O7S2 B2528210 Ethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate CAS No. 330677-01-5

Ethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B2528210
CAS RN: 330677-01-5
M. Wt: 485.57
InChI Key: LQDJWWMSSOEPCK-UHFFFAOYSA-N
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Description

The compound of interest, Ethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate, is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen within the ring structure. Thiazole derivatives are known for their diverse biological activities and are often explored for their potential as therapeutic agents. The compound is likely to possess interesting chemical and biological properties due to the presence of various functional groups such as the sulfamoyl and carboxylate moieties.

Synthesis Analysis

The synthesis of thiazole derivatives typically involves cyclization reactions and the formation of the thiazole ring. For instance, the synthesis of related compounds such as ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives involves nucleophilic substitution reactions . Similarly, the synthesis of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate derivatives includes transformations with aromatic amines and hydrazines . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to incorporate the specific substituents.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and sulfur atoms. The structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, a related compound, has been determined and shows that molecules can associate via hydrogen-bonded dimers . This suggests that the compound of interest may also exhibit hydrogen bonding, which could influence its physical properties and reactivity.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including nucleophilic substitutions and cyclization reactions. For example, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involves cyclization of thioamide with 2-chloroacetoacetate . The compound of interest may similarly participate in reactions that exploit the reactivity of its amino, carboxylate, and sulfamoyl groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure and substituents. For instance, the presence of electron-withdrawing or electron-donating groups can affect the compound's acidity, basicity, and solubility. The compound's spectroscopic properties, such as IR and NMR spectra, can be used to confirm its structure . Additionally, the molecular electrostatic potential can be studied to determine the reactive sites of the molecule .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of related thiazole derivatives often involves interactions with various chemical entities to form compounds with potential biological activities. For instance, the creation of thiazolopyridine and triazolopyrimidine derivatives from ethyl 2-(benzo[d]thazol-2-yl)acetate indicates a methodological approach to generating complex molecules that could serve as a basis for further chemical modifications and analyses of Ethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate (Mohamed, 2014). These methods exemplify how structural modifications can yield diverse and potentially bioactive compounds.

Antimicrobial Applications

Compounds structurally related to Ethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate have been explored for their antimicrobial properties. For instance, modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have shown antimicrobial activities against various strains of bacteria and fungi, suggesting that similar derivatives could exhibit useful antimicrobial properties (Desai et al., 2019).

Anticancer Potential

Several studies on thiazole derivatives have revealed their potential as anticancer agents. The design and synthesis of compounds based on modifications of similar thiazole structures have led to the identification of molecules with promising anticancer activities. Such research indicates the potential of Ethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate and related compounds in the development of new anticancer treatments (Gomha et al., 2016).

Enzyme Inhibition

The synthesis and evaluation of thiazole derivatives for enzyme inhibition demonstrate the potential therapeutic applications of these compounds. By inhibiting specific enzymes, such derivatives can serve as a foundation for the development of novel drugs targeting various diseases, including neurodegenerative disorders and cancer. This further underscores the importance of research into compounds like Ethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate in the discovery of new therapeutic agents (Abbas et al., 2017).

properties

IUPAC Name

ethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O7S2/c1-5-30-19(25)17-14(2)21-20(31-17)22-18(24)15-6-8-16(9-7-15)32(26,27)23(10-12-28-3)11-13-29-4/h6-9H,5,10-13H2,1-4H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDJWWMSSOEPCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCOC)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

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